[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
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Overview
Description
. It is a derivative of uridine, a nucleoside that plays a crucial role in the metabolism of carbohydrates and the synthesis of RNA.
Preparation Methods
The synthesis of [(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves the acetylation of uridine. The process typically uses acetic anhydride in the presence of a catalyst such as boron trifluoride-etherate . The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions. Industrial production methods follow similar principles but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: This reaction involves breaking down the compound into its constituent parts using water. Common reagents include acids or bases, and the major products are uridine and acetic acid.
Oxidation: The compound can be oxidized to form uridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Scientific Research Applications
[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs.
Biology: The compound is studied for its role in RNA synthesis and metabolism.
Mechanism of Action
The compound exerts its effects by being metabolized into uridine, which then participates in various biochemical pathways. Uridine is incorporated into RNA, where it plays a role in the synthesis and regulation of genetic information. The molecular targets include enzymes involved in RNA synthesis and metabolism .
Comparison with Similar Compounds
[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is unique due to its acetylated structure, which enhances its stability and bioavailability compared to uridine. Similar compounds include:
Thymidine,5’-acetate: Another nucleoside derivative with similar applications.
2’,3’,5’-Tri-O-acetyluridine: A closely related compound used in similar medical and research applications.
(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate: A derivative with additional functional groups that provide unique properties.
Properties
Molecular Formula |
C15H18N2O9 |
---|---|
Molecular Weight |
370.31 g/mol |
IUPAC Name |
[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22)/t10-,12-,13?,14-/m1/s1 |
InChI Key |
AUFUWRKPQLGTGF-RWDKGTSBSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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